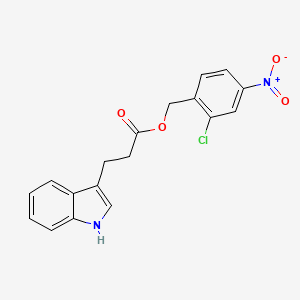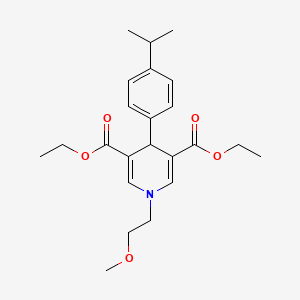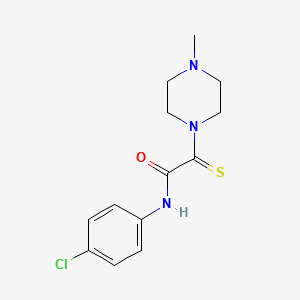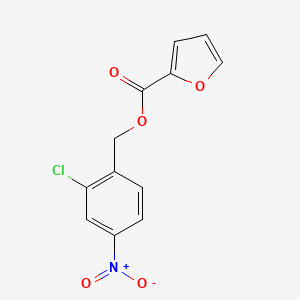
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate
Overview
Description
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that features a benzyl ester linked to an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and nitro substituents on the benzyl ring, along with the indole structure, makes it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl esters.
Reduction: Conversion of the nitro group to an amino group, yielding 2-amino-4-chlorobenzyl 3-(1H-indol-3-yl)propanoate.
Oxidation: Formation of indoxyl derivatives or other oxidized products of the indole ring.
Scientific Research Applications
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)acetate: Similar structure but with an acetate ester instead of a propanoate ester.
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate is unique due to the combination of its chloro and nitro substituents on the benzyl ring and the indole moiety. This combination provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-16-9-14(21(23)24)7-5-13(16)11-25-18(22)8-6-12-10-20-17-4-2-1-3-15(12)17/h1-5,7,9-10,20H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSLYRZNKAXLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4208739.png)

![3-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4208756.png)
![5,6-Dimethyl-1-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4208758.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4208762.png)
![3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-4-(1-piperidinyl)benzamide](/img/structure/B4208763.png)
![N~1~-(3-acetylphenyl)-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4208764.png)
![1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4208775.png)
![Diethyl 4-[3-methoxy-2-(propan-2-yloxy)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4208781.png)

![7,8-dimethyl-11-(2-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4208793.png)
![N~1~-(2-{[2-(4-Methylpiperazino)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4208797.png)
![4-{5-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4208801.png)
